molecular formula C18H15ClN2O3S B2730866 (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1428363-99-8

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2730866
CAS No.: 1428363-99-8
M. Wt: 374.84
InChI Key: MNIAXSPGGITURN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxybenzo[d]thiazolyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a halogenation reaction, while the methoxybenzo[d]thiazolyl group can be synthesized via a condensation reaction involving a thiazole derivative and a methoxybenzaldehyde. The azetidinyl group is often formed through a cyclization reaction involving an appropriate amine and a carbonyl compound. The final step involves coupling these components under specific conditions, such as the use of a base and a suitable solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinyl derivatives and compounds containing chlorophenyl and methoxybenzo[d]thiazolyl groups. Examples include:

  • (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-chlorophenyl)-[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-13-5-6-15-16(8-13)25-18(20-15)24-14-9-21(10-14)17(22)11-3-2-4-12(19)7-11/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAXSPGGITURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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